Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H22BrN3O3 and its molecular weight is 396.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Biochemical Pathways
While specific pathways impacted by this compound are not explicitly documented, we can draw parallels from related isoxazole derivatives. Isoxazoles often affect pathways related to inflammation, cell proliferation, and apoptosis. Their ability to modify these processes contributes to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s isoxazole ring is known for its potential to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, the piperazine ring can interact with neurotransmitter receptors, potentially influencing neurological pathways . These interactions highlight the compound’s potential as an anti-inflammatory and neuroactive agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by modulating cell signaling pathways such as the PI3K/Akt and MAPK pathways . This modulation leads to changes in gene expression and cellular metabolism, ultimately resulting in cell death. In neuronal cells, the compound’s interaction with neurotransmitter receptors can alter synaptic transmission and potentially provide neuroprotective effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of enzymes, inhibiting their activity and preventing the synthesis of pro-inflammatory mediators . Additionally, it can activate or inhibit specific receptors on the cell surface, leading to downstream signaling events that alter gene expression . These molecular interactions are crucial for the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Degradation products have been observed, which may influence its long-term effects on cells . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has shown therapeutic benefits, such as reducing inflammation and providing neuroprotection . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution pattern is essential for understanding the compound’s therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . In the nucleus, it can interact with transcription factors and influence gene expression . In the cytoplasm, it can modulate signaling pathways and enzyme activity . These localization patterns are crucial for the compound’s therapeutic efficacy.
Properties
IUPAC Name |
tert-butyl 4-[(5-bromo-1,2-benzoxazol-3-yl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O3/c1-17(2,3)23-16(22)21-8-6-20(7-9-21)11-14-13-10-12(18)4-5-15(13)24-19-14/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHSZLOYXYZATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=NOC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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